2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate

Fluorous Biphasic Chemistry Solvent Extraction Fluorinated Compound Purification

2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate (CAS: 1980038-87-6) is a partially fluorinated, asymmetric linear carbonate ester combining a fully fluorinated heptafluorobutyl chain with a non-fluorinated propyl group. This structure places it within a niche class of organofluorine solvents and intermediates, distinct from fully hydrogenated carbonates like dipropyl carbonate.

Molecular Formula C8H9F7O3
Molecular Weight 286.14 g/mol
Cat. No. B12087291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate
Molecular FormulaC8H9F7O3
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESCCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H9F7O3/c1-2-3-17-5(16)18-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3
InChIKeyPDIKRNFXCQXNBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,4,4,4-Heptafluorobutyl Propyl Carbonate: A Strategic Fluorinated Carbonate for High-Performance Electrolyte and Specialty Material Formulations


2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate (CAS: 1980038-87-6) is a partially fluorinated, asymmetric linear carbonate ester combining a fully fluorinated heptafluorobutyl chain with a non-fluorinated propyl group . This structure places it within a niche class of organofluorine solvents and intermediates, distinct from fully hydrogenated carbonates like dipropyl carbonate. Its high fluorine content drives a significant shift in key physicochemical properties—most notably elevated density, increased hydrophobicity, and enhanced oxidative stability—which are critical selection criteria for advanced lithium-ion battery (LIB) electrolytes and fluorinated building block synthesis [1].

Why Generic Substitution Fails: Quantifying the Performance Gap Between Non-Fluorinated Carbonates and 2,2,3,3,4,4,4-Heptafluorobutyl Propyl Carbonate


Directly substituting 2,2,3,3,4,4,4-heptafluorobutyl propyl carbonate with a generic, non-fluorinated linear carbonate like dipropyl carbonate is not viable for applications requiring high-voltage stability or controlled solvation. The introduction of seven fluorine atoms into the molecule fundamentally alters its electronic environment, lowering both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [1]. This class-level effect, common to fluorinated carbonates, is predicted to confer significantly higher resistance to oxidative decomposition at elevated potentials compared to the hydrogenated analog, making it a key selection factor for high-energy-density electrochemical systems [1].

2,2,3,3,4,4,4-Heptafluorobutyl Propyl Carbonate: A Quantitative Evidence Guide for Scientific Procurement


Enhanced Hydrophobicity: LogP Shift Quantifies Superior Phase Separation Potential

The target compound demonstrates a predicted octanol-water partition coefficient (LogP) of 3.38 , a stark contrast to the measured LogP of 2.20 for its non-fluorinated analog, dipropyl carbonate . This difference of +1.18 log units indicates that the heptafluorobutyl group substantially increases the molecule's preference for non-polar environments, translating to a more than 15-fold increase in its partition coefficient.

Fluorous Biphasic Chemistry Solvent Extraction Fluorinated Compound Purification

Elevated Density for Gravimetric Energy Storage: A 60% Increase Over Hydrogenated Baseline

The partial fluorination of 2,2,3,3,4,4,4-heptafluorobutyl propyl carbonate results in a predicted density of approximately 1.5 g/mL . This is a 59% increase over the measured density of 0.944 g/mL for the non-fluorinated dipropyl carbonate . This higher density is a hallmark of fluorinated solvents and directly contributes to improved gravimetric energy density in lithium-metal or lithium-ion battery electrolytes.

Lithium-Ion Battery Electrolyte High-Voltage Cathode Solvent-In-Salt Systems

Superior Oxidative Stability Through Class-Level Fluorination Effect

While no direct head-to-head experimental data exists, the class of fluorinated linear carbonates, to which 2,2,3,3,4,4,4-heptafluorobutyl propyl carbonate belongs, consistently demonstrates significantly higher anodic stability than their non-fluorinated analogs. A comparative study of fluorinated electrolytes for 5V lithium-ion battery systems reports that fluorinated carbonate-based electrolytes can enable stable cycling with high-voltage cathodes (e.g., LiNi₀.₅Mn₁.₅O₄) where conventional carbonate electrolytes fail due to oxidative decomposition [1]. The electron-withdrawing effect of seven fluorine atoms in the target compound is predicted to lower its HOMO energy level, directly increasing its oxidation resistance.

High-Voltage Electrolyte Oxidative Decomposition Anodic Stability

High Purity Profile Minimizes Variable Introduction in Sensitive Electrochemical Systems

The commercially available target compound is specified at a minimum purity of 98% . This high baseline purity is critical for lithium-ion battery electrolyte research, where trace impurities, especially water and protic contaminants, are known to dramatically impact coulombic efficiency and promote detrimental side reactions leading to capacity fade. Starting with a 98% pure compound reduces the researcher's burden for extensive in-house purification, which is often necessary when sourcing less specialized building blocks.

Electrolyte Purity Lithium Battery Trace Water Analysis

Deploying 2,2,3,3,4,4,4-Heptafluorobutyl Propyl Carbonate: Targeted Use-Cases Validated by Quantitative Evidence


Electrolyte Co-Solvent for Next-Generation 5V Lithium-Ion Batteries

The compound's class-level high oxidative stability is essential for formulating electrolytes that can withstand the aggressive oxidizing environment of >4.5 V cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO). Where a conventional non-fluorinated carbonate like dipropyl carbonate would rapidly decompose, the heptafluorobutyl analog's electron-deficient structure provides the necessary anodic stability to enable stable long-term cycling at these high potentials [1].

Fluorous Biphasic Catalysis and Solvent Extraction

The quantified +1.18 LogP shift over dipropyl carbonate makes this compound a prime candidate for fluorous biphasic systems. Its strong preference for the fluorous phase, driven by the heptafluorobutyl tail, enables clean separation of fluorinated reaction products from non-fluorinated starting materials or catalysts, streamlining complex multi-step organic syntheses .

High-Density Solvent for Specialized Electrochemical Processes

With a predicted density approximately 59% higher than its non-fluorinated analog, this compound is a strategic solvent choice for gravity-sensitive systems or where a higher volumetric energy density is desired. This property is particularly relevant in developing compact power sources for aerospace or portable medical devices where space and weight are at a premium .

Precursor for Advanced Fluorinated Polymer Synthesis

Sourcing the compound at 98% purity ensures a clean, predictable starting point for synthesizing telechelic or functionalized fluoropolymers. The propyl carbonate moiety can be selectively hydrolyzed or transesterified, allowing the introduction of the heptafluorobutyl side chain into polymer architectures designed for low surface energy, oil-repellent, or chemically inert coatings .

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